molecular formula C20H23NO5 B3032993 6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol CAS No. 685107-83-9

6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol

Cat. No. B3032993
CAS RN: 685107-83-9
M. Wt: 357.4 g/mol
InChI Key: BROZPKRZPREIPJ-UHFFFAOYSA-N
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Description

6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol, commonly referred to as 6-DMAP, is a synthetic molecule that has been studied extensively in the fields of chemistry and biochemistry. 6-DMAP is a derivative of the natural product benzodioxole and has been used in a variety of scientific research applications.

Scientific Research Applications

6-DMAP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as the structure and function of nucleic acids. 6-DMAP has also been used to study the structure and function of enzymes, as well as the structure and function of lipids. Furthermore, 6-DMAP has been used to study the structure and function of carbohydrates and to study the structure and function of cell membranes.

Mechanism Of Action

The mechanism of action of 6-DMAP has been studied extensively in the literature. The molecule binds to specific sites on proteins, nucleic acids, enzymes, lipids, carbohydrates, and cell membranes. Once bound, 6-DMAP acts as an inhibitor, blocking the activity of the protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMAP have been studied extensively in the literature. Studies have shown that 6-DMAP can inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In addition, 6-DMAP has been shown to inhibit the activity of proteins involved in signal transduction pathways, such as G-proteins and tyrosine kinases. Furthermore, 6-DMAP has been shown to inhibit the activity of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases.

Advantages And Limitations For Lab Experiments

The use of 6-DMAP in laboratory experiments has several advantages. First, 6-DMAP is relatively inexpensive and easy to synthesize. Second, 6-DMAP can be used to study a wide variety of proteins, enzymes, and other molecules. Third, 6-DMAP has been shown to be relatively stable in aqueous solutions.
However, there are some limitations to the use of 6-DMAP in laboratory experiments. First, 6-DMAP has a relatively short half-life, which can limit its effectiveness in certain experiments. Second, 6-DMAP has been shown to be toxic to certain cell types, which can limit its usefulness in certain experiments. Finally, 6-DMAP can interact with other molecules, which can lead to unexpected results.

Future Directions

Despite its limitations, 6-DMAP has a wide variety of potential applications in scientific research. One potential application is the use of 6-DMAP to study the structure and function of proteins involved in disease processes, such as cancer. Furthermore, 6-DMAP could be used to study the structure and function of proteins involved in drug development. Finally, 6-DMAP could be used to study the structure and function of proteins involved in cell signaling pathways, such as G-proteins and tyrosine kinases.

properties

IUPAC Name

6-[(2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-13-5-6-17(24-2)15(9-13)20(21-7-3-4-8-21)14-10-18-19(11-16(14)22)26-12-25-18/h5-6,9-11,20,22H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROZPKRZPREIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397200
Record name 5T-0315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol

CAS RN

685107-83-9
Record name 5T-0315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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